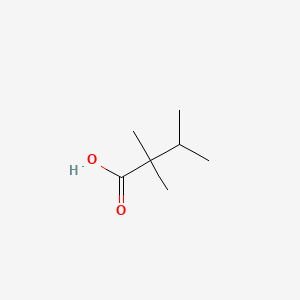

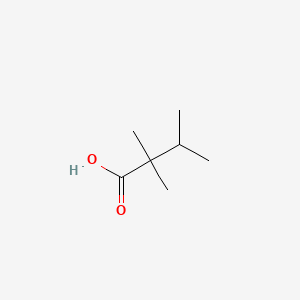

2,2,3-trimethylbutanoic acid

Description

The exact mass of the compound 2,2,3-Trimethylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFLWIBXZIPYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197990 | |

| Record name | 2,2,3-Trimethylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49714-52-5 | |

| Record name | 2,2,3-Trimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49714-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049714525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

CAS Number: 49714-52-5

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanoic acid, a branched-chain carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

This compound, also known as 2,2,3-trimethylbutyric acid, is a saturated fatty acid with a highly branched structure.[1] Its compact nature influences its physical and chemical characteristics. It is typically a colorless liquid or solid at room temperature with a characteristic odor.[1] Due to its hydrophobic alkyl groups, it exhibits limited solubility in water but is soluble in organic solvents.[1] The presence of the carboxylic acid functional group confers acidic properties, enabling it to undergo typical reactions such as esterification and neutralization.[1]

| Property | Value | Source |

| CAS Number | 49714-52-5 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Boiling Point | 203.6 °C at 760 mmHg | ChemSrc |

| Melting Point | 50 °C | Guidechem |

| Density | 0.935 g/cm³ | ChemSrc |

| Flash Point | 88.5 °C | Guidechem |

| LogP | 1.75320 | Guidechem |

| InChIKey | MLFLWIBXZIPYEI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)C(C)(C)C(=O)O | [2] |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of tertiary carboxylic acids like this compound are the Grignard reaction and the Koch-Haaf reaction.

2.1.1. Synthesis via Grignard Reaction

This method involves the carboxylation of a Grignard reagent. The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with carbon dioxide.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride or bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.

-

Carboxylation: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. Freshly crushed dry ice (solid carbon dioxide, excess) is slowly added to the stirred solution. The reaction is highly exothermic.

-

Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

2.1.2. Synthesis via Koch-Haaf Reaction

The Koch-Haaf reaction is an effective method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.

Experimental Workflow: Koch-Haaf Reaction

Caption: Workflow for the synthesis of this compound via the Koch-Haaf reaction.

Detailed Protocol:

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer, add a strong acid such as concentrated sulfuric acid. Cool the reactor to a low temperature (e.g., 0-10 °C).

-

Addition of Reactants: Slowly add 2,3-dimethyl-2-butene (1 equivalent) to the stirred acid. Subsequently, introduce carbon monoxide at high pressure or use formic acid as a source of CO.

-

Reaction: The reaction mixture is stirred at a controlled temperature and pressure for a specified time.

-

Workup: The reaction is quenched by pouring the mixture onto ice. The product is then extracted with an organic solvent.

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The methyl and methine protons will have chemical shifts and splitting patterns consistent with the structure.

-

13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbons, the methine carbon, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a very broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption band around 1700 cm-1 corresponding to the C=O stretching vibration.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak, although it may be weak. The fragmentation pattern will be characterized by the loss of specific fragments, such as the carboxyl group and various alkyl fragments, leading to the formation of stable carbocations.

2.2.4. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often necessary to improve chromatographic performance and prevent peak tailing.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, as a branched-chain fatty acid (BCFA), it falls into a class of molecules with recognized biological activities. Short-chain fatty acids (SCFAs) and BCFAs are known to act as signaling molecules, primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

3.1. G-Protein Coupled Receptor (GPCR) Signaling

SCFAs are known ligands for several GPCRs, most notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][3][4][5][6] Activation of these receptors by SCFAs can initiate various intracellular signaling cascades.

Caption: A generalized signaling pathway for short-chain fatty acids via G-protein coupled receptors.

3.2. Histone Deacetylase (HDAC) Inhibition

Certain SCFAs, particularly butyrate, are well-known inhibitors of histone deacetylases.[7][8][9][10] By inhibiting HDACs, these fatty acids can lead to hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This mechanism is a key area of research in cancer and inflammatory diseases.

Caption: Mechanism of histone deacetylase inhibition by branched-chain fatty acids.

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage.[11] It may also cause respiratory irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a structurally interesting branched-chain fatty acid with potential applications in organic synthesis and as a subject of study in chemical biology. The experimental protocols and biological context provided in this guide offer a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into the specific biological activities and toxicological profile of this compound is warranted to fully understand its potential.

References

- 1. pnas.org [pnas.org]

- 2. 2,2,3-Trimethylbutyric acid | C7H14O2 | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 7. gsartor.org [gsartor.org]

- 8. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethylbutanoic acid (CAS RN: 49714-52-5). Intended for a scientific audience, this document consolidates available data on its fundamental physicochemical characteristics, outlines relevant experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, a branched-chain carboxylic acid, is typically a colorless liquid or solid at room temperature and possesses a distinctive odor.[1] Its highly branched structure significantly influences its physical properties, distinguishing it from its straight-chain isomers.[2]

Tabulated Physical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information for the target compound and its close isomer, 2,3,3-trimethylbutanoic acid, for comparative purposes.

Table 1: Physical Properties of this compound (CAS: 49714-52-5)

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [3] |

| Physical State | Colorless liquid or solid | [1] |

| Solubility in Water | Limited | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Table 2: Physical Properties of 2,3,3-Trimethylbutanoic Acid (CAS: 19910-29-3) for Comparison

| Property | Value | Source |

| Density | 0.935 g/cm³ | Guidechem |

| Boiling Point | 203.6 °C at 760 mmHg | Guidechem |

| pKa (Predicted) | 4.83 ± 0.16 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard methodologies for characterizing branched-chain carboxylic acids are applicable.

Determination of Melting Point

The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline acid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A narrow range is indicative of high purity.

Determination of Boiling Point

For liquid carboxylic acids, the boiling point can be determined by distillation or using a micro-boiling point method.

Methodology (Distillation):

-

The liquid acid is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the bulb is just below the side arm of the flask.

-

The flask is heated, and the vapor is allowed to condense.

-

The temperature at which the liquid is actively boiling and the condensate is dripping from the thermometer bulb is recorded as the boiling point.

Measurement of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid acid, and its mass is measured.

-

The pycnometer is then filled with a reference liquid of known density (e.g., water), and its mass is determined.

-

The density of the acid is calculated using the ratio of the mass of the acid to the mass of the reference liquid, multiplied by the density of the reference liquid.

Determination of pKa

The acid dissociation constant (pKa) of a sparingly soluble carboxylic acid like this compound can be determined by potentiometric titration in a mixed-solvent system.

Methodology:

-

A known concentration of the acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

Synthesis of this compound

A key method for the synthesis of this compound involves the Grignard reaction, a versatile carbon-carbon bond-forming reaction.

Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound via a Grignard reagent.

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR: A broad singlet corresponding to the acidic proton of the carboxyl group is expected, typically downfield. Signals for the methyl and methine protons would appear in the upfield region, with splitting patterns determined by their neighboring protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will show a characteristic signal in the downfield region (typically 170-185 ppm). The aliphatic carbons will appear in the upfield region.

-

IR Spectroscopy: A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxyl group. A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the acid. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group and the carboxyl group.

This technical guide serves as a foundational resource on the physical properties of this compound. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3-Trimethylbutanoic acid, a sterically hindered carboxylic acid, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known safety and handling information. This document aims to serve as a foundational resource for researchers exploring the utility of this compound in drug design and development and other advanced chemical applications.

Chemical Structure and Identifiers

This compound, also known as triptoic acid, is a seven-carbon branched-chain carboxylic acid.[1] Its structure is characterized by a quaternary carbon at the α-position and a tertiary carbon at the β-position relative to the carboxyl group. This high degree of branching imparts significant steric hindrance, influencing its reactivity and physical properties.

Molecular Structure:

References

A Technical Guide to 2,2,3-Trimethylbutanoic Acid: Synonyms, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanoic acid, a branched-chain carboxylic acid of interest in various scientific domains. This document details its nomenclature, physicochemical properties, a representative synthetic protocol, and the general biological context of branched-chain fatty acids.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Name | 2,2,3-Trimethylbutyric acid |

| CAS Registry No. | 49714-52-5 |

| EC Number | 256-441-6 |

| PubChem CID | 639797 |

| Other Synonyms | Butanoic acid, 2,2,3-trimethyl- |

| 2,2,3-trimethyl-butyric acid | |

| EINECS 256-441-6 |

Physicochemical Properties

The unique branched structure of this compound imparts specific physical and chemical characteristics. It is a colorless liquid or solid at room temperature with a characteristic odor. Its solubility is limited in water but good in organic solvents.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| InChI | InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9) | [2] |

| InChIKey | MLFLWIBXZIPYEI-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C(C)(C)C(=O)O | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Experimental Protocols: A Representative Synthesis

The synthesis of sterically hindered carboxylic acids like this compound can be challenging. A common and effective method involves the use of a Grignard reagent followed by carboxylation. Below is a detailed, representative protocol for the synthesis of this compound.

Reaction Scheme:

(CH₃)₂CHMgBr + CO₂ → (CH₃)₂CHC(O)OMgBr (CH₃)₂CHC(O)OMgBr + H₃O⁺ → (CH₃)₂CHCOOH + Mg(OH)Br

Materials:

-

Isopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A large excess of dry ice should be used to ensure complete carboxylation and to minimize side reactions.

-

Continue stirring until the mixture becomes a thick slurry and all the dry ice has sublimed.

-

-

Work-up and Purification:

-

Slowly and carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

-

Biological Significance of Branched-Chain Fatty Acids

While specific biological activities of this compound are not extensively documented, it belongs to the class of branched-chain fatty acids (BCFAs), which are known to have various physiological roles. BCFAs are found in dairy products and are also synthesized by gut microbiota.[3] Research on BCFAs suggests their involvement in:

-

Energy Homeostasis and Weight Management: Some studies indicate that BCFAs may play a role in maintaining a healthy body weight.[4]

-

Metabolic Health: BCFAs have been associated with improvements in insulin (B600854) sensitivity.[3]

-

Anti-inflammatory and Anti-cancer Properties: Animal and in-vitro studies suggest potential benefits of BCFAs in reducing inflammation and exhibiting anti-cancer effects.[1][3]

The primary mechanism of BCFA synthesis in bacteria involves the metabolism of branched-chain amino acids (BCAAs). The general pathway is illustrated below.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related compounds. Further investigation into the specific biological roles and applications of this molecule is warranted.

References

An In-depth Technical Guide to 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is a compound of interest in various fields of chemical synthesis and research.[1] Its IUPAC name is this compound.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, methods for its characterization, and a discussion of its potential applications in drug development.

Physicochemical Properties

This compound is typically a colorless liquid or solid at room temperature with a characteristic odor.[1] It exhibits solubility in organic solvents, while its solubility in water is limited due to the presence of hydrophobic alkyl groups.[1] The carboxylic acid functional group confers acidic properties to the molecule, enabling it to participate in reactions such as esterification and neutralization.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [2] |

| CAS Number | 49714-52-5 | [3] |

| InChIKey | MLFLWIBXZIPYEI-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C(C)(C)C(=O)O | [2] |

Synthesis of this compound

A common and effective method for the synthesis of carboxylic acids, particularly those with a tertiary α-carbon like this compound, is through the carboxylation of a Grignard reagent.[4] This method involves the reaction of an appropriate alkyl halide with magnesium to form an organomagnesium compound, which is then reacted with carbon dioxide, followed by an acidic workup.

Experimental Protocol: Synthesis via Grignard Reagent Carboxylation

This protocol describes a general procedure for the synthesis of a carboxylic acid via a Grignard reagent, which can be adapted for the preparation of this compound from a suitable starting material such as 2-chloro-2,3-dimethylbutane (B1595545).

Materials:

-

2-chloro-2,3-dimethylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Crush a sufficient quantity of dry ice and cautiously add it in small portions to the vigorously stirred Grignard solution. Alternatively, the Grignard reagent can be poured onto a large excess of crushed dry ice.

-

A vigorous reaction will occur, and a white precipitate of the magnesium carboxylate salt will form.

-

Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime.

-

-

Work-up and Isolation:

-

Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. The carboxylic acid will be in the organic layer.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by distillation or recrystallization, depending on its physical state.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values would confirm the trimethylbutyl structure and the presence of the carboxylic acid proton. |

| ¹³C NMR | Resonances for each unique carbon atom, including the characteristic signal for the carbonyl carbon of the carboxylic acid group (typically in the 170-185 ppm range).[2] |

| FTIR | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ), along with characteristic fragmentation patterns. |

Applications in Drug Development

Branched-chain carboxylic acids and their derivatives are important structural motifs in medicinal chemistry. The bulky, lipophilic nature of the 2,2,3-trimethylbutyl group can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, incorporating such a group can enhance metabolic stability by sterically hindering sites of metabolism. Furthermore, the carboxylic acid moiety can serve as a handle for the synthesis of various derivatives, such as esters and amides, to optimize properties like solubility, cell permeability, and target binding. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features make it a potentially valuable building block for the design of new therapeutic agents.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound via Grignard carboxylation.

Analytical Characterization Workflow

References

2,2,3-trimethylbutanoic acid molecular weight

An In-Depth Technical Guide to 2,2,3-Trimethylbutanoic Acid: Molecular Weight and Physicochemical Properties

Introduction

This compound, a branched-chain carboxylic acid, is a compound of interest in various fields of chemical synthesis. Its unique structure, featuring a five-carbon backbone with three methyl groups, imparts specific physical and chemical properties that make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals[1]. This guide provides a detailed overview of its molecular weight and the experimental protocols for its determination, tailored for researchers and professionals in drug development.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its application in chemical synthesis and analysis.

| Property | Value |

| Molecular Weight | 130.18 g/mol [2][3] |

| Monoisotopic Mass | 130.099379685 Da[2] |

| Molecular Formula | C₇H₁₄O₂[1][2][3][4] |

| IUPAC Name | This compound[2] |

| CAS Number | 49714-52-5[1][2][3] |

| Synonyms | 2,2,3-Trimethylbutyric acid[1][2] |

Experimental Determination of Molecular Weight

The molecular weight of a carboxylic acid like this compound can be determined through several established laboratory techniques. Titration is a primary and highly accurate method.

Method 1: Acid-Base Titration (Neutralization Equivalence)

This method relies on the stoichiometric neutralization of the carboxylic acid with a standardized base. The number of moles of the acid can be precisely determined from the volume and concentration of the base required to reach the equivalence point.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.2 grams of this compound into a 125 mL Erlenmeyer flask. Record the mass to at least three decimal places[5].

-

Dissolution: Dissolve the sample in approximately 25 mL of a suitable solvent, such as ethanol, to ensure a homogeneous solution[5].

-

Indicator Addition: Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution[5].

-

Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (B78521) (NaOH) of a precisely known concentration (e.g., 0.1 M).

-

Titration Process: Titrate the acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color[6].

-

Data Recording: Record the final volume of the NaOH solution used.

-

Calculation: The molecular weight (MW) is calculated using the following formula:

MW = (mass of acid in grams) / (moles of acid)

Where the moles of acid are determined by:

Moles of acid = Molarity of NaOH × Volume of NaOH in Liters

This calculation is based on the 1:1 mole ratio of the reaction between the monoprotic this compound and NaOH[5].

Method 2: Freezing Point Depression (Cryoscopy)

This colligative property-based method involves measuring the extent to which the freezing point of a pure solvent is lowered by the addition of the solute (this compound).

Protocol:

-

Solvent Freezing Point: Determine the precise freezing point of a known mass of a suitable solvent (e.g., lauric acid or benzene) using a Beckmann thermometer[7][8].

-

Sample Addition: Accurately weigh a small amount of this compound and dissolve it completely in the solvent[7].

-

Solution Freezing Point: Measure the freezing point of the resulting solution. The difference between this and the solvent's freezing point is the freezing point depression (ΔTf)[8].

-

Calculation: The molecular weight (MW) is calculated using the formula:

MW = (Kf × mass of solute in kg) / (ΔTf × mass of solvent in kg)

Where Kf is the cryoscopic constant of the solvent.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of molecular weight and a conceptual pathway for its synthesis.

Caption: Workflow for Molecular Weight Determination by Titration.

Caption: Conceptual Synthesis Pathway for Carboxylic Acids.

References

- 1. CAS 49714-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,2,3-Trimethylbutyric acid | C7H14O2 | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 49714-52-5 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. umsl.edu [umsl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,2,3-Trimethylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, presents a unique structural motif of interest in various chemical and pharmaceutical applications. Its synthesis requires careful consideration of precursor selection and reaction conditions to achieve optimal yields and purity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Three principal synthetic strategies have been identified for the preparation of this compound:

-

The Haloform Reaction of Pinacolone (B1678379): This method utilizes the readily available methyl ketone, pinacolone, which undergoes oxidation and cleavage to furnish the desired carboxylic acid.

-

Grignard Carboxylation: This classic approach involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide.

-

The Koch-Haaf Reaction: This powerful carboxylation method employs a strong acid to generate a stable carbocation from an alcohol or alkene, which is then trapped with carbon monoxide.

Haloform Reaction of Pinacolone

The haloform reaction offers a direct route to this compound from pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group.

Experimental Protocol

A detailed experimental protocol for the synthesis of the closely related pivalic acid from pinacolone via the haloform reaction suggests high efficiency for this method.[1]

-

Materials:

-

Pinacolone

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hypobromite (B1234621) (NaBrO) or Sodium hypochlorite (B82951) (NaOCl) solution

-

Bromoform (CHBr₃) or Chloroform (CHCl₃) (as a solvent, if needed)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

-

Procedure:

-

In a reaction vessel, dissolve pinacolone in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of sodium hypobromite or sodium hypochlorite to the reaction mixture with vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Continue stirring at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1 hour) to ensure complete reaction.[1]

-

Upon completion, the reaction mixture will contain the sodium salt of this compound and the haloform (e.g., bromoform).

-

Cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or recrystallization.

-

Quantitative Data

| Precursor | Reagents | Temperature | Reaction Time | Yield | Reference |

| Pinacolone | NaOH, NaBrO/NaBr | 60°C | 1 hour | ~80% | [1] |

Note: The yield is reported for the analogous synthesis of pivalic acid and may vary for this compound.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Haloform reaction.

Grignard Carboxylation

The Grignard carboxylation route involves the preparation of an organomagnesium halide (Grignard reagent) from a suitable haloalkane, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.

Precursor Synthesis: 1-Bromo-2,2,3-trimethylbutane (B1380177)

A potential precursor for the Grignard reagent is 1-bromo-2,2,3-trimethylbutane. Its synthesis can be envisioned from the corresponding alcohol, 2,2,3-trimethyl-1-butanol, which is not commercially common. A more plausible route starts from a rearranged carbocation.

Experimental Protocol

-

Materials:

-

1-Bromo-2,2,3-trimethylbutane (or a suitable precursor haloalkane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Slowly add a solution of 1-bromo-2,2,3-trimethylbutane in anhydrous ether to the magnesium suspension. The reaction should be initiated, as evidenced by bubbling and a cloudy appearance. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully pour the Grignard solution onto an excess of freshly crushed dry ice in a separate flask with vigorous stirring.

-

Allow the mixture to warm to room temperature as the carbon dioxide sublimes.

-

-

Workup:

-

Slowly add a dilute solution of a strong acid (e.g., HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation or recrystallization.

-

-

Quantitative Data

Synthesis Pathway

Caption: Synthesis of this compound via Grignard carboxylation.

Koch-Haaf Reaction

The Koch-Haaf reaction is a robust method for the synthesis of tertiary carboxylic acids. It involves the generation of a carbocation from an alcohol or an alkene in the presence of a strong acid, followed by its reaction with carbon monoxide. For the synthesis of this compound, suitable precursors include 3,3-dimethyl-2-butanol (B106058) or 2,3-dimethyl-2-butene. The reaction with 3,3-dimethyl-2-butanol would proceed through a Wagner-Meerwein rearrangement to form the more stable tertiary carbocation.

Experimental Protocol (Koch-Haaf Variation)

The Koch-Haaf reaction can be performed using formic acid as the source of carbon monoxide in the presence of a strong acid like sulfuric acid.

-

Materials:

-

3,3-Dimethyl-2-butanol or 2,3-Dimethyl-2-butene

-

Concentrated sulfuric acid (H₂SO₄)

-

Formic acid (HCOOH)

-

Ice-cold water

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid to a low temperature (e.g., 0-5°C).

-

Slowly and simultaneously add the alcohol or alkene and formic acid to the cold, stirred sulfuric acid. The addition should be controlled to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid.

-

Extract the aqueous mixture with an organic solvent.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The product will be in the aqueous layer as the sodium salt.

-

Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound.

-

Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.

-

Purify by distillation or recrystallization.

-

Quantitative Data

While a specific protocol and yield for the synthesis of this compound via the Koch-Haaf reaction were not found in the searched literature, the synthesis of the analogous pivalic acid from isobutanol proceeds in high yield (up to 91.2%).[1]

| Precursor | Reagents | Temperature | Pressure | Yield | Reference |

| Isobutanol (for Pivalic Acid) | CO, HF | - | 0.5 MPa | 91.2% | [1] |

Note: The yield is for a similar Koch-Haaf reaction and should be considered as an estimate.

Reaction Pathway

Caption: Synthesis of this compound from 3,3-dimethyl-2-butanol via the Koch-Haaf reaction.

Conclusion

This technical guide has outlined three viable synthetic pathways to this compound, each with distinct advantages and considerations. The Haloform reaction of pinacolone appears to be a promising and high-yielding method. The Grignard carboxylation offers a classic and generally reliable approach, contingent on the availability of the appropriate alkyl halide precursor. The Koch-Haaf reaction provides a powerful tool for direct carboxylation, particularly from readily available alcohols or alkenes. The choice of the optimal synthetic route will depend on factors such as precursor availability, scale of the reaction, and desired purity of the final product. The provided experimental frameworks and data serve as a valuable resource for researchers embarking on the synthesis of this intriguing molecule.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2,2,3-trimethylbutanoic acid, a sterically hindered carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. Due to its unique structure, characterized by the absence of α-hydrogens, its reactivity profile deviates from that of other carboxylic acids. This document details the primary synthetic routes, including Grignard carboxylation and oxidation of the corresponding alcohol. Key reactions such as Fischer esterification, amide formation via activated intermediates, and reactions involving its acyl chloride are discussed in depth, with a focus on their mechanisms. Quantitative data from analogous reactions are presented to provide a comparative framework. Furthermore, this guide explores the prospective applications of this compound derivatives in drug discovery and development, drawing parallels with structurally similar bioactive molecules.

Introduction

This compound (CAS 49714-52-5) is a branched-chain carboxylic acid featuring a tert-butyl group adjacent to the carboxyl functionality.[1] This high degree of steric hindrance significantly influences its chemical reactivity, presenting both challenges and opportunities in organic synthesis. Its derivatives are of interest as intermediates in the development of novel pharmaceuticals and agrochemicals.[1] A critical structural feature is the lack of α-hydrogens, which precludes common carboxylic acid reactions such as α-halogenation via the Hell-Volhard-Zelinsky reaction. This guide aims to provide a detailed understanding of the synthesis and reactivity of this unique molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the carbon skeleton followed by the introduction of the carboxyl group or oxidation of a pre-existing functional group.

Grignard Reaction with Carbon Dioxide

A reliable method for the synthesis of carboxylic acids is the carboxylation of a Grignard reagent. For this compound, this involves the reaction of 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) with magnesium to form the Grignard reagent, which is then reacted with solid carbon dioxide (dry ice).

Experimental Protocol: Grignard Synthesis (General Procedure) [2]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings and a small crystal of iodine (as an activator) are placed in the flask. A solution of the appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylpropane) in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated by gentle warming and maintained at a gentle reflux until the magnesium is consumed.

-

Carboxylation: The Grignard reagent solution is cooled in an ice bath and slowly poured over a large excess of freshly crushed dry ice with vigorous stirring.

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of a dilute strong acid (e.g., HCl or H₂SO₄).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude carboxylic acid is then purified by distillation or recrystallization.

Table 1: Representative Yields for Grignard Carboxylation

| Alkyl Halide | Product Carboxylic Acid | Yield (%) | Reference |

| 2-Bromobutane | 2-Methylbutanoic Acid | Low (unspecified) | [2] |

| General Alkyl Halides | General Carboxylic Acids | Variable | [2] |

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,3-trimethylbutanoic acid. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this document focuses on the established experimental and computational methodologies for determining key thermodynamic parameters. It outlines detailed protocols for bomb calorimetry to ascertain the enthalpy of formation and adiabatic calorimetry for the measurement of heat capacity. Furthermore, this guide presents a generalized workflow for the experimental determination of these properties and discusses the application of computational chemistry as a predictive tool. While direct quantitative data for this compound is sparse, this guide equips researchers with the necessary theoretical framework and practical methodologies to obtain or estimate these crucial values for applications in drug development and chemical research.

Introduction

This compound, a branched-chain carboxylic acid, possesses a unique molecular structure that influences its physical and chemical properties.[1] A thorough understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is fundamental for various applications, including reaction engineering, process design, and drug development. Thermodynamic data is crucial for predicting the spontaneity and equilibrium of chemical reactions, ensuring the safety and efficiency of chemical processes, and understanding molecular interactions in biological systems.

This guide addresses the current gap in available experimental data for this compound by providing detailed experimental protocols and theoretical frameworks for the determination of its thermodynamic properties.

Thermodynamic Properties of Interest

The core thermodynamic properties relevant to the study of this compound include:

-

Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical parameter for calculating the heat of reaction for any process involving the compound.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is essential for calculating the Gibbs free energy of formation and determining the spontaneity of reactions.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount. This property is vital for heat transfer calculations and for understanding how a substance stores thermal energy.

-

Standard Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[2] It is the ultimate indicator of the spontaneity of a reaction at constant temperature and pressure.

Experimental Determination of Thermodynamic Properties

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[3]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within the bomb calorimeter.[4][5] For solid samples, it is often pressed into a pellet to ensure complete combustion.[4]

-

Fuse Wire: A fuse wire of known length and mass is connected to the electrodes inside the bomb, with the wire in contact with the sample.[4]

-

Bomb Sealing and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[6] The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[3][6] The pressurized bomb is checked for leaks.[4]

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's containment vessel. The calorimeter is then sealed, and a stirrer is activated to ensure a uniform water temperature.[7]

-

Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.[4]

-

Ignition and Post-Ignition Monitoring: The sample is ignited by passing an electric current through the fuse wire.[5] The temperature of the water is recorded at frequent intervals as it rises, and then for a period after the maximum temperature is reached to establish a cooling curve.[4]

-

Post-Experiment Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The remaining length of the fuse wire is measured. The bomb washings are collected and titrated to determine the amount of nitric acid formed from the residual nitrogen in the bomb.[4]

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[7] The total heat released (qtotal) is calculated from the corrected temperature change and Ccal. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion (ΔHc°) is then calculated, and from this, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids over a range of temperatures.[8]

Experimental Protocol: Adiabatic Calorimetry

-

Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter. The calorimeter consists of the sample container, a surrounding adiabatic shield, and a vacuum jacket.

-

System Evacuation and Thermal Equilibration: The space between the sample container and the adiabatic shield is evacuated to minimize heat transfer by conduction and convection. The system is then brought to the desired starting temperature.

-

Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample container, causing its temperature to rise. The temperature of the adiabatic shield is simultaneously and automatically controlled to match the temperature of the sample container, thereby minimizing heat loss to the surroundings.[8]

-

Data Acquisition: The temperature of the sample container is measured with high precision using a platinum resistance thermometer or a similar sensor. The temperature is recorded as a function of time.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the corresponding temperature rise of the sample, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).

-

Temperature Range: The measurements are repeated at different temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Ab initio and Density Functional Theory (DFT) methods can be employed to calculate these properties.[9][10]

Methodology Overview:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to determine the zero-point vibrational energy and the vibrational contributions to the thermodynamic properties.

-

Thermochemical Property Calculation: Using statistical mechanics, the standard enthalpy of formation, entropy, and heat capacity can be calculated from the electronic energy, zero-point energy, and the translational, rotational, and vibrational partition functions.[9]

It is important to note that the accuracy of these computational methods depends on the level of theory and the basis set used.[11]

Data Summary

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of an organic compound like this compound.

Caption: A generalized workflow for the experimental determination of thermodynamic properties.

Conclusion

This technical guide has detailed the established methodologies for determining the key thermodynamic properties of this compound. While direct experimental values are currently scarce in the literature, the protocols for bomb calorimetry and adiabatic calorimetry provide a clear path for their empirical determination. Furthermore, computational chemistry offers a viable alternative for estimating these properties. The provided workflow and detailed experimental procedures serve as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling them to obtain the critical thermodynamic data necessary for their work.

References

- 1. CAS 49714-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 49714-52-5 [m.chemicalbook.com]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. web.williams.edu [web.williams.edu]

- 5. scribd.com [scribd.com]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,2,3-trimethylbutanoic acid (CAS No. 49714-52-5). The information is intended to support laboratory personnel in the safe management of this chemical, minimizing risks and ensuring a secure working environment.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid.[1][2] It is typically a colorless liquid or solid at room temperature with a characteristic odor.[2] Its structure consists of a five-carbon backbone with three methyl groups attached to the second and third carbon atoms.[2] The presence of the carboxylic acid functional group imparts acidic properties, allowing it to undergo reactions such as esterification and neutralization.[2] It is soluble in organic solvents and has limited solubility in water.[2]

| Property | Value | Source |

| CAS Number | 49714-52-5 | [1][3] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1] |

| Synonyms | 2,2,3-Trimethylbutyric acid, Butanoic acid, 2,2,3-trimethyl- | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][4]

| Hazard Class | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Hazard Statements:

-

H318: Causes serious eye damage.[1]

Signal Word: Danger[1]

Toxicological Data

For the related compound, 3,5,5-trimethylhexanoic acid (isononanoic acid), an oral LD50 of 1160 mg/kg body weight has been reported in rats.[5] The dermal LD50 for the same compound in rats is greater than 2000 mg/kg body weight, indicating low dermal toxicity.[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

-

Body Protection: A laboratory coat or chemical-resistant apron.[8]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when there is a potential for inhalation of vapors or aerosols.[9]

Storage

Store this compound in a cool, dry, and well-ventilated area.[6][10] Keep containers tightly closed.[6] It should be stored in a dedicated corrosives or acid cabinet.[8] Avoid storing with incompatible materials such as bases and strong oxidizing agents.[10]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[11] |

| Skin Contact | Remove contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11] |

| Inhalation | Move the person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Fire and Explosion Hazards

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[12]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[12]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Experimental Protocols

General Laboratory Synthesis Safety Protocol

The synthesis of this compound may involve the use of hazardous reagents and reaction conditions. A general safety protocol for a laboratory-scale synthesis is outlined below. This is a generalized workflow and should be adapted to the specific requirements of the chosen synthetic route.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste.[13] Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[13] Do not dispose of it down the drain or in the general trash.

Conclusion

This compound is a corrosive and irritating compound that requires careful handling to ensure the safety of laboratory personnel. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and emergency procedures, the risks associated with this chemical can be effectively managed. Researchers, scientists, and drug development professionals are encouraged to review this guide and the corresponding Safety Data Sheet before working with this compound.

References

- 1. 2,2,3-Trimethylbutyric acid | C7H14O2 | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 49714-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 49714-52-5 [m.chemicalbook.com]

- 4. (2S)-2,3,3-trimethylbutanoic acid | C7H14O2 | CID 7021234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bgrci.de [bgrci.de]

- 6. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. flinnsci.com [flinnsci.com]

- 9. earth.utah.edu [earth.utah.edu]

- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 11. SPILLS - Smith College Research and Instruction Safety [science.smith.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cws.auburn.edu [cws.auburn.edu]

A Technical Guide to the Solubility of 2,2,3-Trimethylbutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethylbutanoic acid in organic solvents. Due to a lack of specific quantitative public data for this compound, this document outlines the theoretical principles governing its solubility and provides detailed, generalized experimental protocols for its determination. This information is crucial for applications in organic synthesis, pharmaceutical formulation, and agrochemical development where this compound may be used as an intermediate.[1][2]

Introduction to this compound

This compound, a branched-chain carboxylic acid, is a compound of interest in various chemical industries.[1][2] Its molecular structure, featuring a compact hydrocarbon chain, influences its physical and chemical properties, including its solubility. As a general principle, it is soluble in organic solvents and has limited solubility in water due to its hydrophobic alkyl groups.[1][2] The carboxylic acid functional group allows it to participate in reactions such as esterification and neutralization.[1][2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors influencing its solubility in organic solvents are:

-

Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. The branched alkyl chain is nonpolar. The overall polarity of the molecule is a balance between these two features.

-

Solvent Polarity: Organic solvents can be broadly classified as polar (e.g., alcohols, acetone) or nonpolar (e.g., hexane, toluene). This compound is expected to show higher solubility in polar organic solvents that can interact favorably with its carboxylic acid group.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor will significantly influence its solubility in protic solvents (e.g., ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

A logical diagram illustrating these relationships is provided below.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined | Data to be determined |

| Methanol | CH₃OH | 6.6 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium)

This method relies on preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Workflow Diagram:

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease stirring and allow the undissolved solid to settle to the bottom of the container.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that does not cause the solute to decompose or sublime).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculation: The solubility can be calculated as the mass of the residue divided by the volume of the supernatant sampled.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable if this compound has a chromophore or can be derivatized to absorb UV-Vis light, or if it can be detected by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Detailed Steps:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Steps 1-3).

-

Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometer or HPLC) and plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve.

-

Sample Preparation: Withdraw a known volume of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Sample Analysis: Analyze the diluted sample using the same analytical method.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Understanding the solubility of this compound is essential for its effective use in research, development, and industrial applications. The provided methodologies offer robust approaches for generating the required data to inform process design, formulation development, and synthetic strategies.

References

An In-depth Technical Guide on 2,2,3-Trimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary